molecular formula C13H15ClO3 B1293221 4'-Acetoxy-5-chlorovalerophenone CAS No. 898786-94-2

4'-Acetoxy-5-chlorovalerophenone

Cat. No. B1293221
CAS RN: 898786-94-2
M. Wt: 254.71 g/mol
InChI Key: XMIIREIYHGGVLF-UHFFFAOYSA-N
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Description

4'-Acetoxy-5-chlorovalerophenone, also known as 4-ACV, is a synthetic compound that has been used in scientific research for a variety of purposes. 4-ACV is a white crystalline solid with a molecular formula of C10H11ClO3 and a molecular weight of 214.6 g/mol. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a fluorescent dye. It has also been used as an inhibitor of enzymes, as a fluorescent probe for the detection of metals and as a photo-active material for the production of nanomaterials.

Scientific Research Applications

Degradation of Organic Pollutants

Research on related chlorophenols demonstrates their degradation under various conditions, which is significant for environmental remediation. For instance, the degradation performance of 4-chlorophenol, a typical organic pollutant, has been investigated using a pulsed high voltage discharge system, showing significant removal efficiency and providing insights into potential pathways for dealing with similar organic compounds in wastewater treatment (Lei et al., 2007).

Choleretic Activity

Studies on acetophenone analogues, such as phloracetophenone, have shown choleretic activity in rats, suggesting a relationship between chemical structure and biological activity. This line of research could inform the development of therapeutic agents, as well as the study of structure-function relationships in similar compounds (Piyachaturawat et al., 2000).

Photocatalytic Degradation

The photodegradation of 4-chlorophenol using various photocatalysts under visible light irradiation has been studied, highlighting the potential for utilizing similar compounds in the development of efficient photocatalysts for environmental cleanup applications (Dehdar et al., 2021).

Analytical Method Development

Efforts in developing analytical methods for determining benzophenone-3 and its metabolites in human serum have implications for monitoring and studying the metabolism of similar compounds, which could be relevant for pharmacokinetics and toxicology studies (Tarazona et al., 2013).

Synthesis of Novel Derivatives

The synthesis of novel derivatives with potential biological activity, such as cyclopalladated benzophenone imines showing cytotoxicity against cancer cell lines, indicates the broad applicability of related compounds in medicinal chemistry and drug development (Albert et al., 2013).

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) for 4’-Acetoxy-5-chlorovalerophenone .

properties

IUPAC Name

[4-(5-chloropentanoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO3/c1-10(15)17-12-7-5-11(6-8-12)13(16)4-2-3-9-14/h5-8H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIIREIYHGGVLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645205
Record name 4-(5-Chloropentanoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898786-94-2
Record name 4-(5-Chloropentanoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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